N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1579-89-1
VCID: VC20922716
InChI: InChI=1S/C9H9F3N2O/c1-5(15)14-6-2-3-8(13)7(4-6)9(10,11)12/h2-4H,13H2,1H3,(H,14,15)
SMILES: CC(=O)NC1=CC(=C(C=C1)N)C(F)(F)F
Molecular Formula: C9H9F3N2O
Molecular Weight: 218.18 g/mol

N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide

CAS No.: 1579-89-1

Cat. No.: VC20922716

Molecular Formula: C9H9F3N2O

Molecular Weight: 218.18 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide - 1579-89-1

Specification

CAS No. 1579-89-1
Molecular Formula C9H9F3N2O
Molecular Weight 218.18 g/mol
IUPAC Name N-[4-amino-3-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C9H9F3N2O/c1-5(15)14-6-2-3-8(13)7(4-6)9(10,11)12/h2-4H,13H2,1H3,(H,14,15)
Standard InChI Key QMCLCXKXDXBQLB-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=C(C=C1)N)C(F)(F)F
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)N)C(F)(F)F

Introduction

Chemical Structure and Properties

Structural Features

N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide has the molecular formula C9H9F3N2O and a molecular weight of 218.18 g/mol . The compound's structure consists of an acetamide group (-NHCOCH3) attached to a phenyl ring that is substituted with an amino group (-NH2) at the 4-position and a trifluoromethyl group (-CF3) at the 3-position . This structural arrangement creates a molecule with multiple functional sites that can participate in various chemical interactions. The trifluoromethyl group, being strongly electron-withdrawing, influences the electronic distribution within the molecule, which affects its reactivity patterns and binding properties .

Physical and Chemical Properties

The physical and chemical properties of N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide are summarized in Table 1 below:
Table 1: Physical and Chemical Properties of N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide

PropertyValueSource
Molecular FormulaC9H9F3N2O
Molecular Weight218.18 g/mol
CAS Number1579-89-1
IUPAC NameN-[4-amino-3-(trifluoromethyl)phenyl]acetamide
InChIInChI=1S/C9H9F3N2O/c1-5(15)14-6-2-3-8(13)7(4-6)9(10,11)12/h2-4H,13H2,1H3,(H,14,15)
InChIKeyQMCLCXKXDXBQLB-UHFFFAOYSA-N
SMILESCC(=O)NC1=CC(=C(C=C1)N)C(F)(F)F
N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide exhibits various chemical properties influenced by its functional groups. The amide group can participate in hydrogen bonding as both a donor and acceptor, affecting its solubility in polar solvents . The amino group provides a nucleophilic site for various chemical transformations, while the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability . These properties collectively contribute to the compound's potential utility in medicinal chemistry and organic synthesis.

Synonyms and Alternative Nomenclature

N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide is known by several synonyms in the chemical literature and commercial catalogues, as detailed in Table 2:
Table 2: Synonyms of N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide

SynonymSource
2-Amino-5-acetamidobenzotrifluoride
5-Acetamido-2-Aminobenzotrifluoride
Acetamide, N-[4-amino-3-(trifluoromethyl)phenyl]-
m-Acetotoluidide, 4′-amino-α,α,α-trifluoro-
α,α,α-Trifluoro-4′-amino-m-acetotoluidide
4'-Amino-3'-(trifluoromethyl)acetanilide
These alternative names reflect different naming conventions in chemistry and may be used interchangeably in scientific literature and commercial catalogues.

Chemical Reactivity

N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide exhibits reactivity patterns consistent with its functional groups. The presence of both amino and acetamido groups, along with the electron-withdrawing trifluoromethyl substituent, creates a molecule with diverse reaction possibilities:

Reactions of the Amino Group

The primary amino group at the 4-position can participate in various transformations:

  • Diazotization: The amino group can react with nitrous acid to form diazonium salts, which can subsequently undergo numerous transformations including substitution, coupling, and reduction reactions.

  • Nucleophilic reactions: As a nucleophile, the amino group can react with electrophiles such as acid chlorides, anhydrides, and aldehydes.

  • Acylation and alkylation: The amino group can undergo further acylation or alkylation to form secondary or tertiary amines.

Reactions of the Acetamide Group

The acetamide functionality can undergo:

  • Hydrolysis: Under acidic or basic conditions, the acetamide group can be hydrolyzed to regenerate the amine and acetic acid.

  • Reduction: Reducing agents like lithium aluminum hydride can reduce the acetamide to form ethylamine derivatives.

Influence of the Trifluoromethyl Group

The trifluoromethyl group significantly influences the reactivity of the compound:

  • Electronic effects: As a strong electron-withdrawing group, it decreases the electron density in the aromatic ring, particularly affecting positions ortho and para to it.

  • Steric effects: The relatively bulky trifluoromethyl group can influence the approach of reagents, potentially affecting reaction rates and selectivity.

Comparative Analysis with Related Compounds

To better understand the significance of N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide, it is instructive to compare it with structurally related compounds. Table 3 presents such a comparison:
Table 3: Comparison of N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Differences
N-(4-Amino-3-(trifluoromethyl)phenyl)acetamideC9H9F3N2O218.181579-89-1Base compound
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamideC15H13F3N2O2310.27946698-12-0Contains an additional phenoxy-phenyl substituent
N-(4-Formyl-3-(trifluoromethyl)phenyl)acetamideC10H8F3NO2231.172442597-68-2Contains a formyl group instead of an amino group
Acetamide, N-[3-(trifluoromethyl)phenyl]-C9H8F3NO203.16351-36-0Lacks the amino group; trifluoromethyl at position 3
These structural variations significantly impact the compounds' properties and potential applications. For instance:
  • The additional phenoxy-phenyl group in N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide increases molecular weight and complexity, potentially affecting solubility, binding characteristics, and biological activity .

  • The replacement of the amino group with a formyl group in N-(4-Formyl-3-(trifluoromethyl)phenyl)acetamide changes the compound from nucleophilic to electrophilic at that position, enabling different types of chemical transformations.

  • The absence of the amino group in Acetamide, N-[3-(trifluoromethyl)phenyl]- results in reduced functionality and different reactivity patterns .

Product NamePurityPrice RangeEstimated DeliverySource
4'-Amino-3'-(trifluoromethyl)acetanilide>98.0%(T)100.00 €April 15, 2025
Acetamide, N-[4-amino-3-(trifluoromethyl)phenyl]-98%68.00 €~289.00 €April 22, 2025
The compound is typically supplied in small quantities (grams or milligrams), reflecting its primary use in research and development rather than large-scale industrial applications. The pricing varies depending on quantity, purity, and supplier, with higher purity grades commanding premium prices.

Future Research Directions

Despite its potential utility, there appears to be limited published research specifically focused on N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide. Future research could explore several promising directions:

  • Detailed structure-activity relationship studies: Investigating how structural modifications to N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide affect biological activity could yield valuable insights for drug design.

  • Exploration of biological activities: Screening the compound against various biological targets could reveal unexpected therapeutic applications.

  • Development of efficient synthetic routes: Establishing optimized, scalable synthesis methods would facilitate further research and potential commercial applications.

  • Investigation of reaction mechanisms: Detailed studies on how the trifluoromethyl group influences the reactivity of adjacent functional groups could contribute to fundamental organic chemistry knowledge.

  • Materials science applications: Exploring the potential use of N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide and its derivatives in materials science, such as in the development of specialty polymers or electronic materials.

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